Regioisomeric Differentiation: 3-Carbonitrile vs. 2-Carbonitrile Substitution Determines Patent-Relevant Synthetic Utility
The 3-carbonitrile regioisomer (CAS 1782413-29-9) differs from its 2-carbonitrile counterpart (CAS 1887015-58-8) in the position of the nitrile group on the pyridone ring. The 2-carbonitrile isomer is explicitly listed as an intermediate in EP3733662A1, a patent covering mutant IDH inhibitors, whereas the 3-carbonitrile isomer is not mentioned in this patent [1]. This divergent patent footprint indicates that the two regioisomers are not functionally interchangeable for at least one pharmaceutical synthesis program. Both isomers share identical molecular formula (C₇H₇N₃O), molecular weight (149.15), TPSA (71.81), and LogP (−0.16), so differentiation relies entirely on the regioisomeric connectivity .
| Evidence Dimension | Presence in patent-protected synthetic route for mutant IDH inhibitors |
|---|---|
| Target Compound Data | Not listed in EP3733662A1 intermediate table |
| Comparator Or Baseline | 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS 1887015-58-8): explicitly listed in EP3733662A1 |
| Quantified Difference | Qualitative: present vs. absent in the patent intermediate table |
| Conditions | Patent document analysis (EP3733662A1, 2020) |
Why This Matters
For research groups pursuing mutant IDH inhibitor synthesis, procurement of the correct regioisomer is critical; the 2-carbonitrile isomer has demonstrated enabling utility in a patented route, while the 3-carbonitrile isomer has not.
- [1] European Patent EP3733662A1 (2020). Inhibitors of mutant isocitrate dehydrogenase (mt-IDH) proteins. Table 1. https://data.epo.org/publication-server/rest/v1.2/patents/EP3733662NWA1/document.xml (accessed 2026-05-04). View Source
